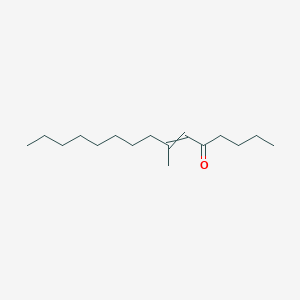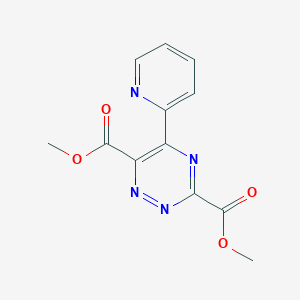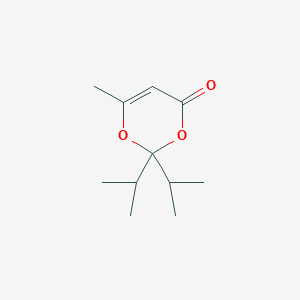![molecular formula C14H13ClN2S B14385803 2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride CAS No. 90070-19-2](/img/structure/B14385803.png)
2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride is a compound belonging to the thienodiazepine class. Thienodiazepines are structurally similar to benzodiazepines, but with a thiophene ring replacing the benzene ring. This compound is known for its psychoactive properties, including anxiolytic, sedative, and muscle relaxant effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thiophene derivative with a diazepine precursor. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the correct formation of the thienodiazepine ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the thiophene ring, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazepine ring, altering its electronic properties.
Substitution: Substitution reactions can occur at the phenyl or methyl groups, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions often involve specific solvents and temperatures to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfoxides or sulfones, while substitution can introduce various functional groups, altering the compound’s properties .
Aplicaciones Científicas De Investigación
2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of thienodiazepines and their derivatives.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly its interaction with GABA receptors.
Medicine: It has potential therapeutic applications for anxiety, insomnia, and muscle spasms due to its psychoactive properties.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mecanismo De Acción
The mechanism of action of 2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride involves its binding to modulatory sites on GABA receptors. This binding enhances the inhibitory effects of GABA, leading to its anxiolytic, sedative, and muscle relaxant effects. The compound’s interaction with GABA receptors modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
Deschloroetizolam: A structural relative with similar psychoactive properties but lacking a chlorine atom on the phenyl ring.
Etizolam: Another thienodiazepine with a similar mechanism of action but different pharmacokinetic properties.
Alprazolam: A benzodiazepine with a similar therapeutic profile but a different chemical structure.
Uniqueness
2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride is unique due to its specific substitution pattern on the thienodiazepine ring, which influences its binding affinity and pharmacological effects. Its distinct chemical structure allows for specific interactions with GABA receptors, differentiating it from other similar compounds .
Propiedades
Número CAS |
90070-19-2 |
|---|---|
Fórmula molecular |
C14H13ClN2S |
Peso molecular |
276.8 g/mol |
Nombre IUPAC |
2-methyl-4-phenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride |
InChI |
InChI=1S/C14H12N2S.ClH/c1-10-7-12(11-5-3-2-4-6-11)16-14-9-17-8-13(14)15-10;/h2-6,8-9H,7H2,1H3;1H |
Clave InChI |
FBBAKNPWNULDLJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CSC=C2N=C(C1)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.3.2]deca-1,5-diene](/img/structure/B14385735.png)
![1-{1-[(3,4-Dichlorophenyl)sulfanyl]-2-methyl-2-phenylpropyl}-1H-imidazole](/img/structure/B14385738.png)

![4-Chloro-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14385743.png)
![[(5Z)-5-(1-hydroxyethylidene)-2-methoxy-4-oxofluoranthen-8-yl] acetate](/img/structure/B14385744.png)


![5-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)pent-1-en-3-one](/img/structure/B14385756.png)


![1,1'-[(3-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14385777.png)

![5-Acetamido-2-{2-[(2-sulfophenyl)methylidene]hydrazinyl}benzoic acid](/img/structure/B14385795.png)
